molecular formula C22H17N3O6S B2819546 (E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 304643-66-1

(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2819546
CAS RN: 304643-66-1
M. Wt: 451.45
InChI Key: OAWZMEIEGRIKQR-BHGWPJFGSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzylidene group, an amino group, and a thieno[2,3-d]pyrimidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and thieno[2,3-d]pyrimidine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the amino group could allow for reactions like acylation or alkylation, while the carbonyl group could undergo reactions like reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its specific structure and the functional groups it contains. For example, the presence of the polar carbonyl and amino groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Unfortunately, without more information, it’s difficult to predict what these might be .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reaction behavior under different conditions .

properties

IUPAC Name

ethyl 3-[(E)-[4-(furan-2-carbonyloxy)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-3-29-22(28)18-13(2)17-19(32-18)23-12-25(20(17)26)24-11-14-6-8-15(9-7-14)31-21(27)16-5-4-10-30-16/h4-12H,3H2,1-2H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWZMEIEGRIKQR-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

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